methyl 5-amino-2-fluoro-3-methylbenzoate
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Overview
Description
Methyl 5-amino-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 5-amino-3-methylbenzoate: Similar structure but lacks the fluoro group.
Methyl 5-amino-2-chloro-3-methylbenzoate: Similar structure but contains a chloro group instead of a fluoro group.
Uniqueness
Methyl 5-amino-2-fluoro-3-methylbenzoate is unique due to the presence of both the fluoro and methyl groups, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and interactions with biological targets .
Properties
CAS No. |
1533872-66-0 |
---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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